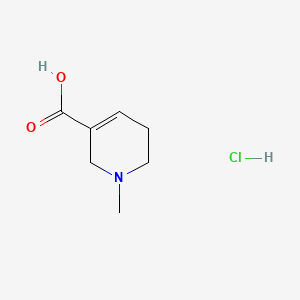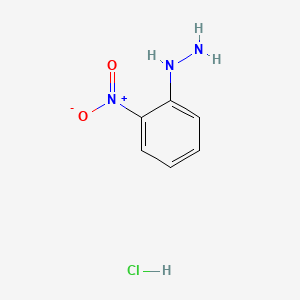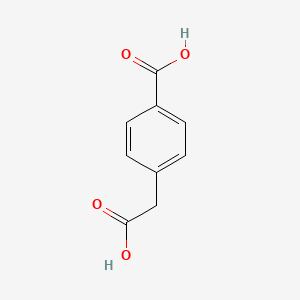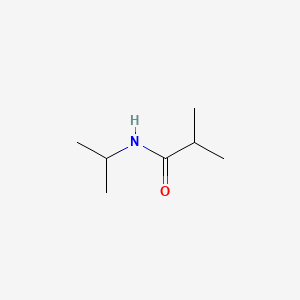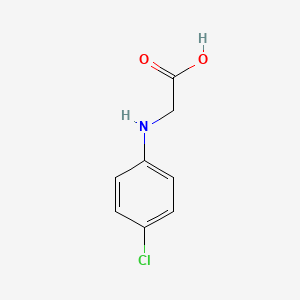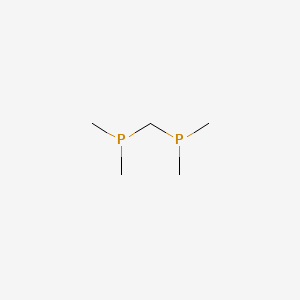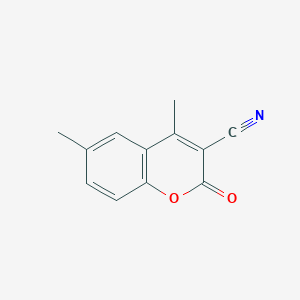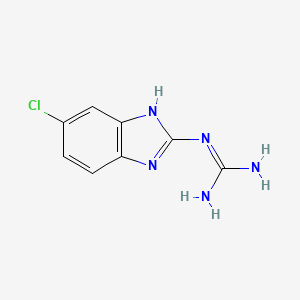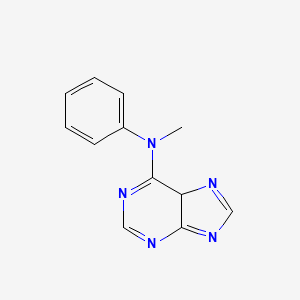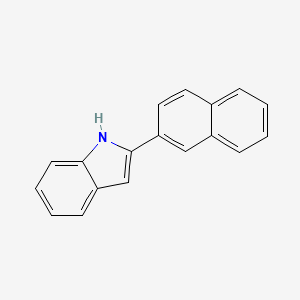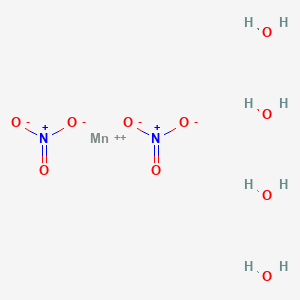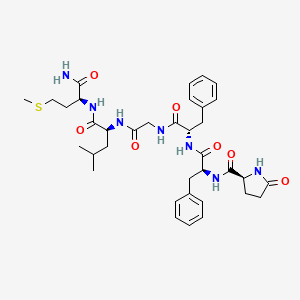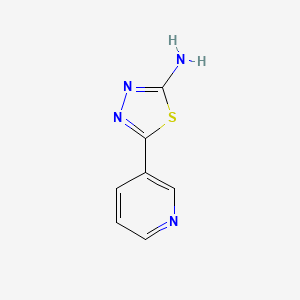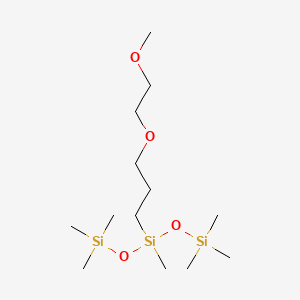
3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane
説明
“3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane” is a chemical compound with the CAS number 27306-78-1 . It is also known as a dimethylsiloxane, ethylene oxide block copolymer . This compound is used in the formation of hydrogels for the preparation of contact lenses .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound. It has been used in the formation of hydrogels , which suggests it may participate in polymerization reactions. More research is needed to provide a detailed chemical reactions analysis.科学的研究の応用
1. Flow Improver in Crude Oil Production
- Methods of Application : The surfactant is blended with silica nanoparticles and added to the crude oil. The most effective blend was found to be 400 ppm of the surfactant and 200 ppm of SiO2 nanoparticles .
- Results : The surfactant-nanoparticle blend was able to reduce the viscosity of the crude oil by approximately 67% within a certain temperature range. It also depressed the pour point to 4°C and the wax appearance temperature to 15.6°C .
2. Floral Dip Transformation
- Methods of Application : The surfactant is typically used at a concentration of 0.1% (v/v), but applications can range from 0.001-0.3% (v/v) .
- Results : The use of this surfactant in the floral-dip transformation method has become a standard practice in plant genetic modification .
3. Flow Improver in Malaysian Light Crude Oil
- Methods of Application : The surfactant is blended with silica nanoparticles and added to the crude oil. The most potent blend consisted of 400 ppm of silane-based surfactant and 200 ppm of SiO2 nanoparticles .
- Results : The surfactant-nanoparticles blend affected the viscosity (significant reduction by approximately 67%) within a certain temperature range and were able to depress both pour point (to 4°C) and wax appearance temperature (15.6°C) .
4. Material-specific Binding Peptides
- Application Summary : This compound is used in the development of material-specific binding peptides for applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
- Methods of Application : The specific methods of application can vary widely depending on the specific application. For example, in the case of plant health, the compound might be used to develop peptides that bind to specific plant pathogens .
- Results : The use of this compound in the development of material-specific binding peptides has enabled a wide range of applications in various fields .
5. Flow Improver in Ultra-Deep-Water Region
- Methods of Application : The surfactant is blended with silica nanoparticles and added to the crude oil. The most potent blend consisted of 400 ppm of silane-based surfactant and 200 ppm of SiO2 nanoparticles .
- Results : The surfactant-nanoparticles blend affected the viscosity (significant reduction by approximately 67 %) within certain temperature range and were able to depress both pour point (to 4°C) and wax appearance temperature (15.6°C) .
6. Floral Dip Transformation in Agrobacterium Tumefacians
将来の方向性
特性
IUPAC Name |
3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H34O4Si3/c1-14-11-12-15-10-9-13-20(8,16-18(2,3)4)17-19(5,6)7/h9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRXTVACLHSVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H34O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-78-1 | |
| Record name | Polyethylene glycol monomethyl ether mono[3-[methylbis(trimethylsiloxy)silyl]propyl] ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
338.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane | |
CAS RN |
27306-78-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



